molecular formula C12H19N3O2 B8476144 4-amino-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide

4-amino-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide

Cat. No. B8476144
M. Wt: 237.30 g/mol
InChI Key: GFLWTVIVMBVDDZ-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a suspension of the product of Example 31A (5.4 g, 20.2 mmol) in methanol (200 mL) was added 10% palladium on carbon (540 mg) and the mixture was stirred under hydrogen for 4 hours. The catalyst was filtered off and the filtrate was concentrated to give the title compound. MS: 238 (M+H+).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][C:6](=[O:18])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([O:16][CH3:17])[CH:8]=1>CO.[Pd]>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([NH:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:19])=[O:18])=[CH:8][C:9]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
CN(CCNC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
540 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCN(C)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.